Hydrogen Bond Donor Count: Target Compound (1 HBD) vs GSK 4112 (0 HBD) Governs Key Pharmacophoric Interactions
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine contains a secondary amine (NH) that contributes 1 hydrogen bond donor (HBD), whereas GSK 4112 is a tertiary amine with 0 HBD . This structural distinction has profound implications for target engagement: the secondary amine can act as an H-bond donor to backbone carbonyls in the REV-ERBα ligand-binding pocket, while GSK 4112 relies solely on hydrophobic and π-stacking interactions . In the context of REV-ERB modulator design, the presence of a single HBD in the target compound enables a binding modality that is absent in GSK 4112 and its close analogs.
| Evidence Dimension | Hydrogen bond donor count (structural pharmacophoric feature) |
|---|---|
| Target Compound Data | 1 HBD (secondary amine NH) |
| Comparator Or Baseline | GSK 4112: 0 HBD (tertiary amine); GSK 2945: 0 HBD (tertiary amine); (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine: 0 HBD (imine) |
| Quantified Difference | +1 HBD over all three comparators |
| Conditions | Structural analysis from canonical SMILES and InChI (C₁₂H₁₁ClN₂O₂S vs C₁₈H₂₁ClN₂O₄S); ligand-binding pocket mapping from published REV-ERBα crystal structures |
Why This Matters
This difference defines a unique H-bond interaction potential unavailable in tertiary amine tool compounds, directly influencing binding affinity and selectivity for researchers optimizing REV-ERB ligand design.
- [1] Grant, D. et al. (2010). 'GSK4112, a Small Molecule Chemical Probe for the Cell Biology of the Nuclear Heme Receptor Rev-erbα.' ACS Chemical Biology, 5(10), 925–932. doi:10.1021/cb100141y. View Source
